![molecular formula C15H26F2N2O2 B13024701 tert-Butyl 3,3-difluoro-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13024701.png)
tert-Butyl 3,3-difluoro-[1,4'-bipiperidine]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3,3-difluoro-[1,4’-bipiperidine]-1’-carboxylate is a chemical compound with the molecular formula C14H24F2N2O2 It is a derivative of bipiperidine, a bicyclic structure consisting of two piperidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3,3-difluoro-[1,4’-bipiperidine]-1’-carboxylate typically involves the following steps:
Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of Difluoro Substitution: The difluoro groups are introduced using fluorinating agents under controlled conditions.
tert-Butyl Protection: The tert-butyl group is introduced through a protection reaction, often using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of tert-Butyl 3,3-difluoro-[1,4’-bipiperidine]-1’-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3,3-difluoro-[1,4’-bipiperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted bipiperidine derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 3,3-difluoro-[1,4’-bipiperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3,3-difluoro-[1,4’-bipiperidine]-1’-carboxylate involves its interaction with specific molecular targets. The difluoro groups and the tert-butyl moiety can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3,3-difluoro-1-methylpiperidin-4-ylcarbamate
- tert-Butyl (3,3-difluoropiperidin-4-yl)carbamate
- tert-Butyl (3,3-difluoro-1-(2-methoxyethyl)piperidin-4-yl)carbamate
Uniqueness
tert-Butyl 3,3-difluoro-[1,4’-bipiperidine]-1’-carboxylate is unique due to its bipiperidine core structure, which provides a rigid and stable framework. The difluoro substitution enhances its chemical stability and potential biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C15H26F2N2O2 |
|---|---|
Peso molecular |
304.38 g/mol |
Nombre IUPAC |
tert-butyl 4-(3,3-difluoropiperidin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H26F2N2O2/c1-14(2,3)21-13(20)18-9-5-12(6-10-18)19-8-4-7-15(16,17)11-19/h12H,4-11H2,1-3H3 |
Clave InChI |
GMADLJSGNUJUCH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCCC(C2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


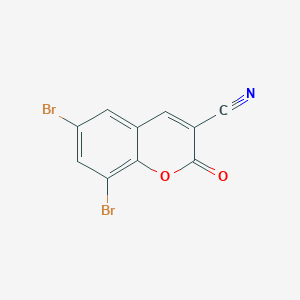
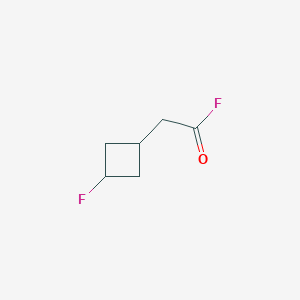
![(4'-Cyano-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13024623.png)
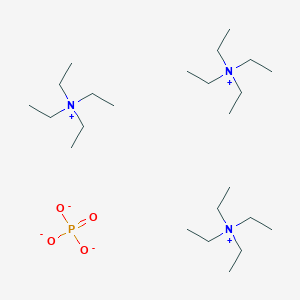
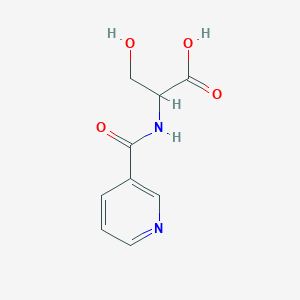
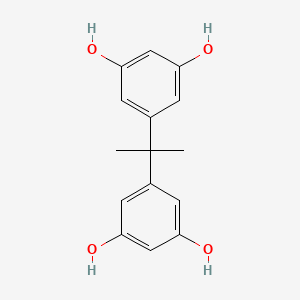

![4-Methoxybicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13024656.png)

![Furo[3,2-b]pyridin-3-amine](/img/structure/B13024669.png)
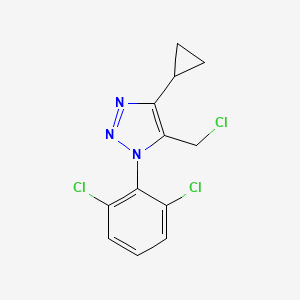
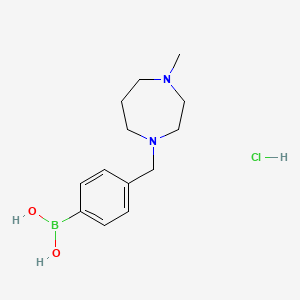
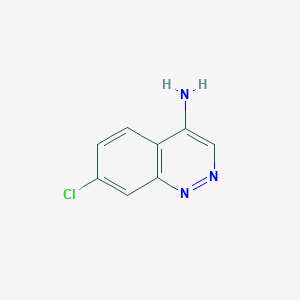
![7-Chloropyrazolo[1,5-a]pyrimidine-2-carbonitrile](/img/structure/B13024678.png)
